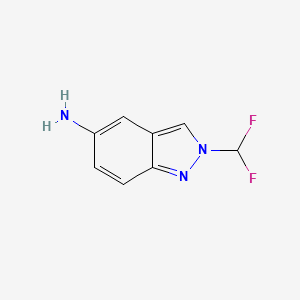

2-(difluoromethyl)-2H-indazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2N3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-(difluoromethyl)indazol-5-amine |

InChI |

InChI=1S/C8H7F2N3/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13/h1-4,8H,11H2 |

InChI Key |

PRXJEKYRNHXCFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN(C=C2C=C1N)C(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl 2h Indazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(difluoromethyl)-2H-indazol-5-amine, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The most characteristic signal is that of the difluoromethyl (CHF₂) proton, which appears as a triplet due to coupling with the two equivalent fluorine atoms (a 1:2:1 triplet pattern). This coupling constant (²JHF) is typically large, around 60.0 Hz. ipb.pt

The proton at the C3 position of the indazole ring (H-3) is expected to appear as a sharp singlet in the downfield aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent N-2 difluoromethyl group. ipb.pt The protons on the benzo-fused ring (H-4, H-6, and H-7) exhibit shifts and multiplicities dictated by the electron-donating amino group at the C5 position. The amino group (NH₂) itself typically appears as a broad singlet, which can exchange with D₂O.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.05 | Singlet (s) | - |

| CHF₂ | ~7.45 | Triplet (t) | ²JHF ≈ 60.0 |

| H-7 | ~7.40 | Doublet (d) | ³JHH ≈ 8.8 |

| H-4 | ~6.90 | Doublet (d) | ⁴JHH ≈ 2.2 |

| H-6 | ~6.75 | Doublet of doublets (dd) | ³JHH ≈ 8.8, ⁴JHH ≈ 2.2 |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon of the difluoromethyl group is readily identified as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF). The chemical shifts of the indazole ring carbons are consistent with the proposed structure. The C5 carbon, directly attached to the amino group, is expected to be significantly shielded (shifted upfield) compared to the unsubstituted parent indazole. Conversely, carbons adjacent to the nitrogen atoms, such as C3 and C7a, are deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C7a | ~149.5 | - | - |

| C5 | ~143.0 | - | - |

| C3a | ~123.5 | - | - |

| C3 | ~121.0 | - | - |

| C7 | ~118.0 | - | - |

| CHF₂ | ~114.5 | Triplet (t) | ¹JCF ≈ 230 |

| C6 | ~111.0 | - | - |

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing the difluoromethyl group. For this compound, the spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal appears as a doublet due to coupling with the single proton of the CHF₂ group (²JHF). The value of this coupling constant, approximately 60.0 Hz, is characteristic of N-CHF₂ moieties. ipb.pt The chemical shift is typically observed in the region of -90 to -100 ppm relative to a CFCl₃ standard. ipb.ptresearchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously confirming the connectivity and differentiating between the N-1 and N-2 isomers.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily showing the correlation between the adjacent aromatic protons H-6 and H-7 on the benzene (B151609) ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would show cross-peaks for H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and the CHF₂ proton with the CHF₂ carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N-2 substitution. nih.gov Key long-range correlations (over two or three bonds) are expected from the CHF₂ proton to the C3 and C7a carbons. A correlation from the H-3 proton to C7a would also be observed. The absence of a strong correlation from the CHF₂ proton to C3a is a key differentiator from the N-1 isomer. ipb.ptnih.gov

NOESY/SELNOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For the N-2 isomer, a clear NOE is expected between the CHF₂ proton and the H-7 proton of the benzo-fused ring. Conversely, any NOE between the CHF₂ proton and the H-3 proton would be very weak or absent. This spatial relationship is a definitive marker for the 2-substituted indazole structure. ipb.ptnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compound.

HRMS is used to determine the exact mass of the molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₇F₂N₃. The calculated monoisotopic mass is 183.0608 Da. An HRMS experiment would typically detect the protonated molecular ion [M+H]⁺. The observation of an ion with a mass-to-charge ratio (m/z) of 184.0686, within a narrow tolerance window (e.g., ± 5 ppm), provides unequivocal confirmation of the compound's elemental composition. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for determining the purity of a synthesized compound like this compound. This method separates the compound from any impurities or byproducts based on their differential partitioning between a stationary phase (the column) and a mobile phase. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio (m/z).

For a purity profile analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would typically be employed. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the area of this peak representing its relative purity. Any other peaks would indicate the presence of impurities. The retention time (RT) of the main peak is a characteristic property of the compound under specific chromatographic conditions.

Table 1: Expected LC-MS Data for Purity Profiling of this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (RT) | Dependent on column, mobile phase, and flow rate |

| Observed [M+H]⁺ (m/z) | Approximately 184.068 |

| Purity (%) | Typically >95% for research-grade compounds |

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the primary amine group and the nitrogen atoms of the indazole ring are readily protonated, leading to the formation of a prominent pseudomolecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the confirmation of the compound's elemental composition. Further fragmentation of this ion (MS/MS) can provide structural information. Expected fragmentation pathways would involve the loss of small neutral molecules or cleavage of the difluoromethyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular weight of a compound. While less common for small molecules compared to ESI, it can provide a clear molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Mode | Expected m/z |

|---|---|---|

| ESI-MS | Positive | [M+H]⁺ ≈ 184.068 |

| MALDI-TOF | Positive | [M+H]⁺ ≈ 184.068, [M+Na]⁺ ≈ 206.050 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic indazole ring and the difluoromethyl group would appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring are expected in the 1450-1650 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group will likely produce strong absorption bands in the 1000-1200 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CHF₂) | Stretch | 2900 - 3000 |

| Indazole Ring (C=C, C=N) | Stretch | 1450 - 1650 |

| Difluoromethyl (C-F) | Stretch | 1000 - 1200 |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular architecture, including bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the indazole ring. Studies on similar 2H-indazole structures have revealed a planar bicyclic ring system. It is expected that the difluoromethyl group would be positioned out of the plane of the indazole ring.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all bonds and angles |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds |

Elemental Microanalysis for Empirical Formula Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₇F₂N₃). A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity. Based on data for a structurally similar compound, 2-difluoromethyl-5-bromoindazole, the expected precision for the elemental analysis of this compound would be within ±0.4% of the calculated values. nbuv.gov.ua

Table 5: Elemental Analysis Data for this compound (C₈H₇F₂N₃)

| Element | Calculated (%) | Found (%) (Expected Range) |

|---|---|---|

| Carbon (C) | 52.46 | 52.06 - 52.86 |

| Hydrogen (H) | 3.85 | 3.45 - 4.25 |

| Nitrogen (N) | 22.94 | 22.54 - 23.34 |

Computational and Theoretical Investigations into 2 Difluoromethyl 2h Indazol 5 Amine

Quantum Chemical Calculation Methods

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 2-(difluoromethyl)-2H-indazol-5-amine can be elucidated. These computational approaches provide insights into molecular structure, stability, and electronic characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for the study of indazole derivatives. nih.govcore.ac.uk This method is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state of the molecule. For this compound, DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Beyond structural prediction, DFT is crucial for analyzing the electronic structure. It allows for the calculation of various electronic properties, including the distribution of electron density, which governs the molecule's reactivity and intermolecular interactions. The insights gained from DFT are foundational for understanding the behavior of this compound at a molecular level.

Theoretical Estimation of Annular Tautomerism (1H-Indazole vs. 2H-Indazole Stability)

Indazoles exhibit annular tautomerism, meaning they can exist in two different forms, the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. While the 1H-tautomer is generally more stable for many indazole derivatives, theoretical calculations have shown that in some cases, the 2H-tautomer can be more stable. nih.gov

For this compound, the presence of the difluoromethyl group at the 2-position locks the core into the 2H-indazole form. However, a comparative theoretical study of the corresponding 1H-tautomer, 1-(difluoromethyl)-1H-indazol-5-amine, would be necessary to definitively determine the relative stabilities. Such calculations would involve computing the total energies of both tautomers, with the lower energy form being the more stable. These studies on related indazole systems suggest that the relative stability can be influenced by the nature and position of substituents. nih.gov

Conformational Landscape Analysis of the Difluoromethyl and Amino Substituents

The difluoromethyl (-CHF2) and amino (-NH2) groups are not static; they can rotate around their single bonds, leading to different spatial arrangements or conformations. A computational analysis of the conformational landscape of this compound would involve mapping the energy of the molecule as a function of the rotation around the N-CHF2 and C-NH2 bonds.

Studies on similar N-CHF2 derivatives have shown that there are typically two energy minima corresponding to different orientations of the difluoromethyl group. mdpi.com The relative energies of these conformers and the energy barriers to rotation between them can be calculated. The preferred conformation is often governed by a balance of steric and electronic effects, such as hyperconjugation. mdpi.com Similarly, the orientation of the amino group relative to the indazole ring would be investigated to identify its most stable conformation.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov The MEP map for this compound would reveal regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). It is anticipated that the nitrogen atoms of the indazole ring and the amino group would be regions of negative potential, while the hydrogen atoms of the amino and difluoromethyl groups would exhibit positive potential. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would be calculated to predict the most likely sites for chemical reactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment over time.

Prediction of Ligand Mobility and Conformational Flexibility

Molecular dynamics (MD) simulations can be employed to study the mobility and conformational flexibility of this compound. In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the motion of its atoms is calculated over a period of time by solving Newton's equations of motion.

Application of MM-GBSA/MM-PBSA for Ligand-Receptor Interaction Energy Calculations (within a chemical biology context)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are popular and computationally efficient methods for estimating the binding free energy of a ligand to its receptor. nih.govsci-hub.ru These endpoint methods are used to analyze the strength of the interaction between a small molecule, such as this compound, and its biological target, typically a protein. The core principle of these methods is to combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than simpler scoring functions used in molecular docking. sci-hub.ru

The calculation of the binding free energy (ΔG_bind) is a critical step in understanding the therapeutic potential of a compound. It is determined by the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in their unbound states. This can be expressed by the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each of these free energy terms is further broken down into several components: the molecular mechanics energy (EMM), the solvation free energy (G_solv), and the conformational entropy (-TS). The molecular mechanics energy includes internal energies (bond, angle, and dihedral) as well as non-bonded interactions (van der Waals and electrostatic). The solvation free energy is composed of a polar and a non-polar component. The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org

In the context of this compound, MM-GBSA/PBSA can be employed to elucidate the key interactions driving its binding to a specific target. For instance, after performing molecular dynamics (MD) simulations of the ligand-receptor complex, the resulting trajectory can be analyzed to calculate the binding free energy. This provides insights into which residues in the binding pocket contribute most favorably to the interaction. A per-residue energy decomposition analysis can pinpoint the specific amino acids that have strong van der Waals or electrostatic interactions with the indazole core, the difluoromethyl group, or the amine substituent of the ligand.

A hypothetical energy contribution table for the interaction of this compound with a target protein kinase might look like the following:

| Interaction Component | Energy Contribution (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.2 |

| Non-Polar Solvation Energy | -4.1 |

| Total Binding Energy (ΔG_bind) | -35.2 |

This is a hypothetical table for illustrative purposes.

Such data is invaluable for understanding the structure-activity relationship (SAR) and for guiding further optimization of the compound. For example, if the difluoromethyl group is found to have a significant favorable van der Waals contribution, it would support the retention of this group in subsequent analog designs.

Computational Design Principles for Fluorine Atom Introduction

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and membrane permeability. researchgate.net Computational methods play a crucial role in guiding the strategic placement of fluorine to achieve the desired effects.

Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electronic landscape. nih.gov The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can affect the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

For this compound, the difluoromethyl group (-CHF2) at the 2-position of the indazole ring has a profound impact on the electronic properties of the heterocyclic system. Computational quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to quantify these effects. For instance, the calculated electrostatic potential surface would show a significant region of negative potential around the fluorine atoms, influencing how the molecule interacts with its environment.

The introduction of fluorine also alters the molecular dipole moment. nih.gov A change in the magnitude and direction of the dipole moment can affect a molecule's solubility, its ability to cross cell membranes, and its interactions with polar residues in a protein's binding site. The table below illustrates a hypothetical comparison of the calculated dipole moments for an unsubstituted indazole amine and its difluoromethyl derivative.

| Compound | Calculated Dipole Moment (Debye) |

| 2H-indazol-5-amine | 2.1 |

| This compound | 3.5 |

This is a hypothetical table for illustrative purposes.

This increase in the dipole moment for the fluorinated compound could lead to stronger dipole-dipole interactions with the target receptor, potentially increasing binding affinity.

Computational workflows are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead candidates. nih.gov For a compound like this compound, a typical computational workflow for lead optimization would involve several steps.

Initially, a virtual library of analogs could be generated by systematically modifying the core structure. For instance, the amine group at the 5-position could be substituted with other functional groups, or the difluoromethyl group could be replaced with other fluorinated alkyl groups.

This virtual library would then be subjected to a hierarchical screening process. The first step might involve filtering based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Subsequently, high-throughput molecular docking could be used to predict the binding modes and scores of the analogs against the target protein. nih.gov Promising candidates from docking would then be subjected to more rigorous and computationally expensive analyses, such as MM-GBSA/PBSA calculations and MD simulations, to obtain a more accurate estimation of their binding affinities. nih.govfrontiersin.org

A schematic representation of such a workflow is presented below:

Lead Compound: this compound

Virtual Library Generation: Creation of in-silico analogs with diverse substitutions.

Physicochemical Filtering: Removal of compounds with undesirable properties.

Molecular Docking: Prediction of binding poses and initial scoring.

MM-GBSA/PBSA Rescoring: Refinement of binding energy predictions for top-ranked compounds.

Molecular Dynamics Simulations: Assessment of the stability of the ligand-receptor complex.

Selection of Candidates for Synthesis: Prioritization of the most promising analogs for experimental validation.

This iterative process of computational design, prediction, and experimental feedback is a powerful strategy for accelerating the discovery of new and more effective therapeutic agents. The indazole scaffold itself is a well-established pharmacophore in many approved drugs, and computational approaches are continuously employed to explore its potential further. nih.govnih.gov

Reactivity and Derivatization Chemistry of 2 Difluoromethyl 2h Indazol 5 Amine

Transformations Involving the 5-Amine Functionality

The 5-amino group on the indazole ring is a key functional handle for a variety of derivatization strategies. Its nucleophilic character allows for reactions with a wide array of electrophilic partners, and it can participate in metal-catalyzed bond-forming processes.

As a primary aromatic amine, the 5-amino group of 2-(difluoromethyl)-2H-indazol-5-amine exhibits nucleophilic properties. It can readily react with various electrophiles to form new carbon-nitrogen and heteroatom-nitrogen bonds. This reactivity is fundamental to building molecular complexity from this indazole core. Common electrophilic partners include acyl halides, anhydrides, isocyanates, and sulfonyl chlorides, leading to the formation of stable amide, urea (B33335), and sulfonamide linkages, respectively. The outcomes of these reactions are generally predictable and high-yielding, forming the basis for the synthesis of diverse derivative libraries.

The synthesis of amides, ureas, and sulfonamides from the 5-amino group is a cornerstone of its derivatization chemistry. These functional groups are prevalent in biologically active molecules and can significantly modulate the physicochemical properties of the parent compound.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acids (often activated with coupling agents), acyl chlorides, or anhydrides. nih.govdur.ac.uk Direct amide formation between carboxylic acids and amines is a widely used transformation in organic synthesis. dur.ac.uk

Urea Formation: The reaction of the 5-amine with isocyanates is a common and efficient method for producing N,N'-disubstituted ureas. nih.gov Alternatively, reagents like phosgene (B1210022) or its equivalents can be used to form an intermediate isocyanate which then reacts with another amine. nih.gov The urea functionality is a key feature in many pharmaceutical agents. nih.gov

Sulfonamide Formation: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. mdpi.com This reaction is robust and compatible with a wide range of functional groups. Indazole-sulfonamide hybrids are recognized for their potential in drug development. mdpi.com

The following table illustrates potential derivatization reactions of the 5-amine functionality.

| Reagent Class | Specific Reagent Example | Resulting Functional Group | Product Name Example |

| Acyl Chloride | Benzoyl chloride | Amide | N-(2-(Difluoromethyl)-2H-indazol-5-yl)benzamide |

| Isocyanate | Phenyl isocyanate | Urea | 1-(2-(Difluoromethyl)-2H-indazol-5-yl)-3-phenylurea |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | N-(2-(Difluoromethyl)-2H-indazol-5-yl)benzenesulfonamide |

| Carboxylic Acid | Acetic acid (with coupling agent) | Amide | N-(2-(Difluoromethyl)-2H-indazol-5-yl)acetamide |

Modern synthetic chemistry offers powerful tools for forming C-N bonds through metal-catalyzed cross-coupling reactions. The 5-amino group of this compound is a suitable nucleophile for such transformations, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of the amine with aryl halides or triflates to form N-aryl derivatives. Copper-catalyzed N-arylation reactions also provide an effective route to these products, sometimes offering complementary reactivity. rsc.orgnih.govbeilstein-journals.org These methods are indispensable for synthesizing complex molecules where an aryl or heteroaryl group is attached to the indazole scaffold via the nitrogen atom of the amine.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | Bromobenzene | Pd(OAc)₂, BINAP, NaOt-Bu | N-Aryl amine |

| Ullmann Condensation | Iodobenzene | CuI, L-proline, K₂CO₃ | N-Aryl amine |

| Chan-Lam Coupling | Phenylboronic acid | Cu(OAc)₂, Pyridine | N-Aryl amine |

While less common for simple aromatic amines, the nitrogen atom of the 5-amino group can be deprotonated under strongly basic conditions to form an anionic intermediate. This resulting anion is a significantly stronger nucleophile than the parent amine. However, a more practical approach involves the deprotonation of a more acidic derivative, such as a sulfonamide. The N-H proton of a sulfonamide is considerably more acidic and can be removed by common bases (e.g., NaH, K₂CO₃). The resulting sulfonamidate anion is a potent nucleophile that can be used in substitution reactions, for instance, with alkyl halides, to achieve N-alkylation. This two-step sequence (sulfonylation followed by deprotonation/alkylation) provides a reliable method for introducing alkyl groups onto the 5-amino nitrogen.

Chemical Modifications of the 2H-Indazole Ring System

Beyond the reactivity of the amine, the 2H-indazole ring itself is amenable to functionalization, particularly through transition metal-catalyzed C-H activation. These reactions allow for the direct introduction of new substituents onto the heterocyclic core.

The C-H bonds of the 2H-indazole ring system can be selectively activated and functionalized using palladium catalysis. dntb.gov.ua Research has shown that the C3-position of 2H-indazoles is particularly susceptible to C-H functionalization. acs.orgnih.govresearchgate.net This regioselectivity is often achieved through a chelation-assisted mechanism where a directing group on the N2 position coordinates to the palladium catalyst, bringing it into proximity with the C3-H bond. While the 2-(difluoromethyl) group is not a classical directing group, the inherent reactivity of the C3 position in 2H-indazoles makes it a prime target for functionalization.

Various transformations have been reported for the 2H-indazole core, including direct arylation, acylation, and carbamoylation. researchgate.netfrontiersin.orgnih.gov These reactions typically employ a palladium catalyst, an oxidant, and a suitable coupling partner. For example, direct arylation with aryl halides introduces a new aryl substituent at the C3 position, significantly increasing molecular complexity. researchgate.net Such strategies are powerful for the late-stage modification of the indazole scaffold.

The following table summarizes representative C-H functionalization reactions reported for the 2H-indazole scaffold.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Example) | Position | Reference |

| Isocyanide Insertion | Isocyanide, 2-iodophenol | Pd(OAc)₂, Ag₂CO₃ | C3 | acs.org |

| Direct Arylation | Aryl Bromide | Pd(OAc)₂, KOAc | C3 | researchgate.net |

| Acetoxylation | Phenyliodine(III) diacetate (PIDA) | Pd(OAc)₂ | ortho- of N-aryl group | researchgate.net |

| Cyanation | N-Cyano-N-phenyl-p-toluenesulfonamide | [RhCp*Cl₂]₂, AgSbF₆ | ortho- of N-aryl group | researchgate.net |

| Decarboxylative Acylation | α-Keto Acids | Visible Light | C3 | nih.govacs.org |

| Carbamoylation | Oxamic Acids | 4CzIPN, Cs₂CO₃, Visible Light | C3 | frontiersin.orgnih.gov |

Selective Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique structural motif in medicinal chemistry, often considered a bioisostere for hydroxyl, thiol, or amide functionalities due to its ability to act as a lipophilic hydrogen bond donor. Its reactivity, while more nuanced than that of the related trifluoromethyl (CF₃) group, offers avenues for selective chemical transformations. Research into the selective manipulation of the CHF₂ group in complex heterocyclic systems like this compound is an area of ongoing investigation.

While specific studies on the selective transformations of the difluoromethyl group in this compound are not extensively documented in publicly available literature, general principles of C-F bond activation and reactivity of difluoromethylarenes can provide insights into potential derivatization pathways.

Potential Transformation Pathways:

Hydrolysis to a Formyl Group: Under forcing acidic or basic conditions, the difluoromethyl group can potentially undergo hydrolysis to yield a formyl group (-CHO). This transformation would convert this compound into 5-amino-2H-indazole-2-carbaldehyde. This conversion is a valuable synthetic step, as the aldehyde functionality can be further elaborated through various well-established chemical reactions, including reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions. The conditions for such a hydrolysis would likely require elevated temperatures and strong acid or base, and the stability of the indazole ring and the amino group under these conditions would need to be carefully considered.

C-F Bond Activation: Modern synthetic methodologies have increasingly focused on the selective activation of C-F bonds. Transition-metal catalysis, particularly with palladium, nickel, or copper complexes, could potentially mediate the transformation of the difluoromethyl group. For instance, reductive defluorination could lead to a monofluoromethyl or methyl group. Alternatively, cross-coupling reactions could replace one or both fluorine atoms with other functional groups, although this is more challenging for CHF₂ groups compared to CF₃ groups.

Radical Reactions: The difluoromethyl group can participate in radical reactions. Generation of a difluoromethyl radical from this compound could be initiated by radical initiators or through photoredox catalysis. This radical could then engage in addition reactions to alkenes or alkynes, or participate in other radical-mediated transformations, allowing for the formation of new carbon-carbon bonds.

The presence of the amino group at the 5-position of the indazole ring can influence the reactivity of the difluoromethyl group. The electronic properties of the amino group (electron-donating by resonance) may affect the stability of intermediates formed during potential transformations. Furthermore, the amino group itself is a site for derivatization, and chemoselectivity between the amino and difluoromethyl groups would be a key consideration in any synthetic strategy.

Table 1: Potential Selective Transformations of the Difluoromethyl Group

| Transformation | Potential Reagents and Conditions | Product Functional Group |

| Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | Formyl (-CHO) |

| Reductive Defluorination | Transition-metal catalyst with a reducing agent | Monofluoromethyl (-CH₂F) or Methyl (-CH₃) |

| Radical Addition | Radical initiator (e.g., AIBN) or photoredox catalyst, alkene/alkyne | Extended carbon chain |

Photochemical Reactivity and Excited-State Phenomena

The photochemical behavior of heterocyclic compounds is a rich field of study, with applications in materials science, photobiology, and synthetic chemistry. The introduction of a difluoromethyl group and an amino group onto the indazole scaffold can be expected to modulate its photophysical and photochemical properties.

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change significantly, leading to the transfer of a proton within the molecule to form an excited-state tautomer. This tautomer can then relax to the ground state, often with a characteristic fluorescence emission that is significantly Stokes-shifted from the initial absorption.

For this compound, the potential for ESIPT would depend on the specific molecular conformation and the electronic interplay between the amino group and the indazole ring system. The amino group (-NH₂) can act as a proton donor, while a nitrogen atom of the indazole ring could potentially act as a proton acceptor.

In the ground state, the proton is located on the amino group. Upon excitation with light, the electronic distribution of the molecule is altered. If the basicity of a ring nitrogen increases sufficiently in the excited state, and the geometry is favorable, an intramolecular proton transfer from the amino group to the ring nitrogen could occur. This would result in the formation of an excited-state zwitterionic or tautomeric species.

Factors Influencing ESIPT in this compound:

Hydrogen Bonding: The presence of an intramolecular hydrogen bond between the amino group and a ring nitrogen in the ground state would facilitate the ESIPT process.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence ESIPT. Polar, protic solvents may stabilize the excited-state tautomer or compete with the intramolecular hydrogen bond, thereby affecting the efficiency of the ESIPT process.

Electronic Effects: The electron-donating nature of the amino group and the electron-withdrawing nature of the difluoromethyl group will influence the electron density distribution in both the ground and excited states, which in turn affects the driving force for proton transfer.

Molecular Geometry: The planarity of the indazole ring and the orientation of the amino group are crucial for bringing the proton donor and acceptor into the optimal geometry for transfer.

Coordination Chemistry: Role as a Ligand in Metal Complex Formation

The presence of multiple heteroatoms (nitrogen atoms) in this compound makes it a potential ligand for coordination to metal ions. The indazole moiety and the exocyclic amino group both offer potential binding sites.

The coordination chemistry of indazole derivatives has been explored, with the nitrogen atoms of the pyrazole (B372694) ring being the most common coordination sites. nih.gov In the case of this compound, coordination could occur through one or more of the following modes:

Monodentate Coordination: The ligand could bind to a metal center through either the N1 nitrogen of the indazole ring or the nitrogen of the amino group. The steric and electronic properties of the metal center and the ligand would influence which site is preferred.

Bidentate Chelation: The geometry of the molecule may allow for chelation, where both the N1 nitrogen and the amino group coordinate to the same metal center, forming a stable five- or six-membered ring. This mode of coordination often leads to more stable metal complexes.

Bridging Ligand: The ligand could bridge two metal centers, with one nitrogen atom coordinating to one metal and another nitrogen atom coordinating to a second metal.

Potential Metal Complexes and Applications:

The formation of metal complexes with this compound could lead to materials with interesting properties and applications:

Catalysis: Transition metal complexes of this ligand could be investigated for their catalytic activity in various organic transformations.

Luminescent Materials: Coordination to certain metal ions, such as lanthanides or d¹⁰ metals (e.g., Zn(II), Cd(II)), could result in luminescent materials with potential applications in sensing or as emitting layers in organic light-emitting diodes (OLEDs).

Bioinorganic Chemistry: Metal complexes could exhibit interesting biological activities, potentially different from the parent ligand, due to the influence of the metal center on properties such as cellular uptake and interaction with biological targets.

The synthesis and characterization of metal complexes of this compound would involve reacting the ligand with a suitable metal salt and characterizing the resulting products using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Binding Sites | Potential Metal Ions |

| Monodentate | N1 of indazole or N of amino group | Transition metals (e.g., Pd, Pt, Ru), main group metals |

| Bidentate Chelate | N1 of indazole and N of amino group | Transition metals that favor chelation (e.g., Cu, Ni, Zn) |

| Bridging | N1 and another N atom (e.g., from amino group of another ligand molecule) | Metal ions that form polynuclear complexes |

Applications in Fundamental Chemical Research and Advanced Materials Science Excluding Clinical

Versatile Building Block in Complex Molecular Synthesis

The 2-(difluoromethyl)-2H-indazol-5-amine scaffold serves as a valuable and versatile building block in the synthesis of more complex molecules. The indazole core is recognized as a "privileged structure" in chemical synthesis due to its rigid bicyclic nature and its presence in a wide array of functional molecules. pnrjournal.comresearchgate.net The reactivity of this compound is primarily centered around the amine group and the aromatic ring system, allowing for a variety of chemical transformations.

The 5-amino group is a key functional handle. As a primary aromatic amine, it can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -Cl).

Coupling Reactions: Participation as a coupling partner in the formation of azo compounds or in palladium-catalyzed cross-coupling reactions after conversion to a suitable derivative.

The N-difluoromethyl group, while generally stable, significantly influences the electronic properties of the indazole ring system. Its strong electron-withdrawing nature modulates the reactivity of the aromatic core, affecting the regioselectivity of electrophilic substitution reactions. mdpi.com The synthesis of N-difluoromethylindazoles often results in a mixture of N-1 and N-2 isomers, requiring specific conditions and chromatographic techniques for separation. nbuv.gov.ua This inherent aspect of its synthesis provides access to distinct regioisomers for further synthetic exploration.

| Functional Group | Potential Synthetic Transformation | Resulting Structure |

|---|---|---|

| 5-Amino (-NH₂) | Acylation (e.g., with Acetyl Chloride) | Amide (-NHCOCH₃) |

| 5-Amino (-NH₂) | Sulfonylation (e.g., with Tosyl Chloride) | Sulfonamide (-NHSO₂R) |

| 5-Amino (-NH₂) | Diazotization followed by Sandmeyer Reaction (e.g., with CuBr) | Bromo-substituted Indazole (-Br) |

| Indazole Ring | Electrophilic Aromatic Substitution (e.g., Bromination) | Bromo-substituted Indazole Ring |

Chemical Probes and Tools for Mechanistic Studies in Chemical Biology (excluding human/clinical data)

In the realm of chemical biology, this compound holds potential as a structural motif for the development of chemical probes. Its utility stems from the unique properties of its constituent parts. The indazole scaffold is a common feature in molecules designed to interact with biological macromolecules. nih.govresearchgate.net

The difluoromethyl (CHF2) group is of particular interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov Crucially, the CHF2 group can function as a hydrogen bond donor, a characteristic that is not intuitive but has been demonstrated in various studies. acs.orgalfa-chemistry.com This allows it to mimic the hydrogen-bonding interactions of protic groups like hydroxyls or amines while introducing the lipophilicity associated with fluorine. nih.govacs.org

Therefore, derivatives of this compound could be synthesized and used as tools to investigate protein-ligand interactions in non-human systems. For instance, by replacing a known binding molecule containing a hydroxyl group with a difluoromethyl analogue, researchers can study the importance of that specific hydrogen bond interaction and the effect of increased lipophilicity in the binding pocket. The 5-amino group provides a convenient point for attaching reporter tags, such as fluorophores or biotin, to facilitate detection and mechanistic studies of target engagement in vitro.

Applications in Supramolecular Chemistry and Molecular Recognition

The structure of this compound is well-suited for applications in supramolecular chemistry and the design of systems for molecular recognition. This potential is based on its capacity for forming multiple, specific non-covalent interactions.

Key features contributing to its supramolecular utility include:

Hydrogen Bond Donors: The primary amine (-NH₂) at the C-5 position provides two hydrogen bond donors. The C-H bond of the difluoromethyl group can also act as a weak, unconventional hydrogen bond donor. acs.org

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure are effective hydrogen bond acceptors.

Aromatic System: The bicyclic aromatic system can participate in π-π stacking and CH-π interactions, which are crucial for the formation of ordered supramolecular assemblies.

This combination of donors and acceptors allows the molecule to engage in self-assembly or to act as a guest-binding molecule within a larger host system. The directionality of these interactions, governed by the geometry of the indazole core, can be exploited to construct predictable, higher-order structures like molecular sheets, ribbons, or porous frameworks in the solid state.

Catalysis and Organocatalysis: Indazole Derivatives as Ligands or Catalysts

Indazole derivatives have been explored as ligands in transition-metal catalysis. The nitrogen atoms of the indazole ring can coordinate with metal centers, making the scaffold a viable component of pincer-type or bidentate ligands. In the case of this compound, the 5-amino group can be further functionalized to create more complex ligand architectures, potentially incorporating additional donor atoms to enhance the stability and catalytic activity of the resulting metal complex.

In the field of organocatalysis, the amine functionality could be leveraged directly or as a precursor. While the aromatic amine itself is only weakly basic, it can be converted into more potent catalytic groups. For example, it could be transformed into a thiourea (B124793) or a chiral secondary amine, moieties commonly used in asymmetric organocatalysis to activate substrates through hydrogen bonding or the formation of transient iminium ions. rsc.org Research into visible-light-promoted reactions has also utilized 2H-indazoles as substrates for direct functionalization, indicating the scaffold's compatibility with modern catalytic methods. frontiersin.orgnih.gov

Investigation of Fluorine's Influence on Solubility and Conformational Preferences in Research Compounds

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, a subject of extensive fundamental research. The difluoromethyl group in this compound serves as an excellent tool for studying these effects, separate from any physiological context.

Solubility: The CHF2 group is considered a lipophilic moiety. acs.org Its introduction generally increases a molecule's solubility in non-polar organic solvents compared to its non-fluorinated (N-methyl or N-H) analogue. The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, allowing for fine-tuning of a compound's partitioning behavior between immiscible solvents. acs.org

Conformational Preferences: The high polarity of the C-F bond introduces significant electrostatic and hyperconjugative interactions within a molecule. nih.gov These interactions can create strong conformational preferences. For example, the "gauche effect" is often observed in structures containing fluorine, where the preferred dihedral angle between the fluorine and an adjacent electronegative atom is around 60°. While the difluoromethyl group on the indazole nitrogen is not directly adjacent to another rotatable bond in the core scaffold, its electronic influence and steric profile can impact the preferred orientation of substituents in molecules derived from this building block. Studying these preferences is critical for understanding the three-dimensional structure of research compounds, which underpins their chemical and physical behavior. nih.gov

| Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Property |

|---|---|---|---|

| -CH₃ | 2.00 | ~2.5 (C) | Weakly electron-donating, lipophilic |

| -CHF₂ | ~1.35 (F) | 3.98 (F) | Strongly electron-withdrawing, lipophilic H-bond donor acs.org |

| -CF₃ | ~1.35 (F) | 3.98 (F) | Very strongly electron-withdrawing, highly lipophilic mdpi.com |

Contributions to Fragment-Based Research Methodologies for Chemical Discovery

Fragment-based discovery is a powerful methodology for identifying lead compounds in chemical research. This approach involves screening small, low-complexity molecules ("fragments") to find those that bind weakly to a target of interest. These initial hits are then optimized or linked together to create more potent compounds.

The indazole scaffold is an archetypal fragment due to its favorable properties, including low molecular weight, structural rigidity, and synthetic tractability. nih.gov this compound can be viewed as a "decorated" fragment. The core indazole-amine moiety provides the primary binding scaffold, while the difluoromethyl group acts as a "vector" to explore specific sub-pockets of a binding site. Its ability to act as a hydrogen bond donor in a lipophilic environment is a particularly valuable feature for a fragment, as it can identify interactions that might be missed by more conventional fragments. acs.orgalfa-chemistry.com By including this compound in a fragment library, researchers can expand the diversity of chemical space being screened, potentially identifying novel binding modes and starting points for chemical discovery programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-2H-indazol-5-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of indazole derivatives typically involves nitration, cyclization, and fluorination steps. For example, nitration of halogenated benzaldehyde precursors (e.g., 4-chloro-2-fluorobenzaldehyde) with HNO₃/H₂SO₄ can yield nitro intermediates, followed by cyclization using hydrazine derivatives . The difluoromethyl group can be introduced via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H) under basic conditions. Reaction optimization may involve adjusting temperature (0–60°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation) to mitigate byproducts like over-fluorinated species .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ≈ -100 to -120 ppm for CF₂ groups).

- HRMS (High-Resolution Mass Spectrometry) : For exact mass determination (e.g., C₈H₇F₂N₃: calc. 191.0596, observed 191.0598).

- HPLC-PDA : To assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients.

Structural validation via X-ray crystallography is recommended if single crystals are obtainable .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?

- Methodological Answer : Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The difluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability. Computational tools like Molinspiration can predict bioavailability scores (>0.55). Fluorine’s electronegativity also polarizes adjacent amine groups, reducing basicity (pKa ~6.5) and enhancing solubility at physiological pH .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the difluoromethyl group and twinning due to flexible indazole rings. Using SHELXL (via Olex2 interface), refine anisotropic displacement parameters for fluorine atoms and apply TWIN/BASF commands to model twinning. High-resolution data (d ≤ 0.8 Å) and HAREA restraints improve convergence. Validate with R1 < 5% and wR2 < 12% .

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against kinase targets?

- Methodological Answer : Use radioligand binding assays (³H-ATP competition) or fluorescence polarization with recombinant kinases (e.g., EGFR, BRAF). IC₅₀ values can be determined via dose-response curves (1 nM–10 µM). For cellular efficacy, employ Western blotting to measure phospho-kinase suppression in cancer cell lines (e.g., A549, HeLa) .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line heterogeneity. Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analysis of published IC₅₀ values using tools like GraphPad Prism can identify outliers .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?

- Methodological Answer : Systematically modify substituents at positions 2 (CF₂H) and 5 (NH₂). For example:

- Replace CF₂H with CHF₂ or CF₃ to assess steric/electronic effects.

- Introduce methyl or methoxy groups at position 7 to probe hydrophobic pockets.

Evaluate changes via molecular docking (AutoDock Vina) and MM-GBSA binding energy calculations. Prioritize analogs with >10-fold selectivity in panel screens .

Q. What computational methods predict metabolic pathways and toxicity risks for this compound?

- Methodological Answer : Use ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C3 or N-demethylation). Validate with human liver microsome (HLM) assays (LC-MS/MS detection). Toxicity risks (e.g., hERG inhibition) can be modeled via QSAR tools like Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.